molecular formula C12H20O2 B043148 Ethyl chrysanthemate CAS No. 97-41-6

Ethyl chrysanthemate

Cat. No. B043148
CAS RN: 97-41-6
M. Wt: 196.29 g/mol
InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl chrysanthemate involves complex reactions, including pressure-induced polymerization and the use of ethylene as a monomeric unit. Studies have shown polymerization reactions under high pressure, leading to different polymer forms based on the pressure conditions applied. For instance, a high-density crystalline polymer of ethylene can be obtained at certain pressures, showcasing the intricate relationship between pressure and the resultant polymer structure (Chelazzi et al., 2005).

Molecular Structure Analysis

The molecular structure of ethyl chrysanthemate and related compounds has been extensively studied. Research on ethyl chloride, for instance, provides insights into the staggered conformation and symmetry within molecular structures, which can be analogous to understanding the structural aspects of ethyl chrysanthemate (Hirota et al., 1978).

Chemical Reactions and Properties

Ethyl chrysanthemate's chemical reactions and properties are pivotal for its applications. The transition-metal-catalyzed carbon-carbon bond-forming reactions of ethylene, for instance, highlight the reactivity and potential chemical transformations ethyl chrysanthemate might undergo, offering insights into its versatile chemical properties (Saini et al., 2013).

Physical Properties Analysis

Investigating the physical properties of compounds related to ethyl chrysanthemate, such as polyethylene, reveals significant attributes like crystalline structure and polymer density. Studies have detailed the crystalline phase transitions and the influence of molecular weight on the physical properties of these polymers, providing a basis for understanding the physical characteristics of ethyl chrysanthemate (Ueda et al., 1971).

Chemical Properties Analysis

The chemical properties of ethyl chrysanthemate are closely tied to its molecular structure and synthesis. Research on ethylene and its derivatives, including ethyl chrysanthemate, outlines the significance of molecular interactions, bond formations, and reaction mechanisms in determining the compound's chemical behavior and properties. The reactivity of ethylene in various catalytic and non-catalytic systems underscores the chemical versatility and applications of ethyl chrysanthemate (Yue et al., 2012).

Scientific Research Applications

  • Formation of Other Compounds : It is used in research for its ability to form methyl chrysanthemates and methyl 2-methoxydihydro-chrysanthemates (Harper & Reed, 1951).

  • Insect Attractant : Ethyl chrysanthemumate has been found effective as an attractant for the Coconut Rhinoceros Beetle and is used in pilot programs for its control (Maddison, Beroza & Mcgovern, 1973).

  • Enhancing Adsorption in Flotation Processes : Ethylene diamine phosphate (EDP) can significantly improve the flotation recovery of chrysocolla by enhancing the adsorption of S2 on its surface (Shen et al., 2018).

  • Control of Insects : Ethyl 4-methyloctanoate, a component of the male pheromone of Oryctes rhinoceros, is effective in capturing insects, aiding in the control of O. rhinoceros (Morin et al., 1996).

  • Synthesis of Novel Materials : Chrysanthemum-like mesoporous silica nanoparticles with large surface areas can be synthesized for controlled release of pyrene (Zhang et al., 2010).

  • Stereoisomeric Purity in Hydrolysis : The purified esterase from Arthrobacter globiformis SC-6-98-28 hydrolyzes ethyl chrysanthemate isomers stereoselectively to produce (+)-trans-acid with 100% stereoisomeric purity (Nishizawa, Gomi & Kishimoto, 1993).

  • Cloning and Overexpression in Microorganisms : The esterase gene of Arthrobacter globiformis has been cloned and overexpressed in Escherichia coli for the stereoselective production of (+)-trans-chrysanthemic acid (Nishizawa et al., 1995).

  • Synthesis of Analogues : A novel chain reaction induced by cathodic reduction has been developed to synthesize an analogue of ethyl chrysanthemate (Shono et al., 1981).

  • Separation of Isomers : Chiral packing materials using cellulose tris(4-methylbenzoate) can effectively separate chrysanthemate isomers by high-performance liquid chromatography (Yamamoto et al., 2006).

Safety And Hazards

Avoid contact with skin and clothing. Remove and wash contaminated clothing and gloves, including the inside, before re-use. Avoid breathing vapors or mists. Do not ingest. If swallowed then seek immediate medical assistance. Wash thoroughly after handling6.


Future Directions

There are no specific future directions available for Ethyl chrysanthemate. However, it is mainly used for the key intermediates of insecticides such as permethrin, cypermethrin, phenylethrin, and propermethrin5, which suggests that its future directions may be closely related to the development and innovation of these insecticides.


properties

IUPAC Name

ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMXTGUGWLAOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052651
Record name Ethyl chrysanthemate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl chrysanthemate

CAS RN

97-41-6
Record name Ethyl chrysanthemate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chrysanthemate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl chrysanthemate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl chrysanthemate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask was charged with CH2Cl2 (25 mL), 2,5-dimethyl-2,4-hexadiene (25 mL) and 0.45 g of the Cu,K-PFIEP[SO3H] catalyst, prepared as described above. A solution of ethyl diazoacetate (2.5 g) in CH2Cl2 (25 mL) was added slowly dropwise and the resulting reaction mixture was stirred for 24 hours at ambient temperature. Gas chromatography analysis showed that the resulting product contained cis- and trans-ethyl chrysanthemumates in a 1:1.66 isomer ratio and a combined yield of 89.6%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
cis- and trans-ethyl chrysanthemumates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0.45 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl diazoacetate (5.0 g) in methylene chloride (50 mL) was added dropwise to a slurry of the Cu,K-PFIEP[SO3H] catalyst described above (2.0 g) in methylene chloride (100 mL) and 2,5-dimethyl-2,4-hexadiene (8.33 g). After stirring for about 18 h at ambient temperature, the reaction product was isolated by filtering off the catalyst, evaporating the solvent and chromatographing the resulting residue on silica with 10% ethyl acetate and 90% hexane as eluant. The isolated chrysanthemumate had an identical 1H nmr spectrum to a commercial sample. Anal. Calcd. for C12H20O2 : C, 73.43; H, 10.27; Found: C, 74.08; H, 10.58.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

19.64 mg (0.05 mmol) of copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate, and 18.23 mg of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.0 g(55 mmol) of 2,5dimethyl-2,4-hexadiene were charged in a 50 ml Schienk's tube wherein the atmosphere was replaced with nitrogen, and then 5.4 mg of phenylhydrazine. 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours and further stirred for 1 hour at 25° C. The amount of chrysanthemic acidethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on t-butyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added to 1 g of the concentrate and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The obtained chrysanthemic acid was reacted with I-menthol, and the resulted diastereomer was analyzed by gas chromatography, which showed the optical purity of (+)-trans isomer was 69% e.e. and that of (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
9.98 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

18.05 mg (0.05 mmol) of copper trifluoromethanesulfonate, 19.9 mg (0.055 mmol) of bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane and 5 ml of n-butyl chloride were charged in a 50 ml Schienk's tube wherein the atmosphere is substituted with nitrogen, followed by stirring at room temperature for 10 minutes. After 30.0 g (275 mmol) of 2,5-dimethyl-2,4-hexadiene was further added, 5.70 g (50 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 50° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 8.43 g and the yield was 86.0% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 72/28. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with I-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 60% e.e., whereas, the optical purity of the (+)-cis isomer was 27% e.e.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane
Quantity
19.9 mg
Type
reactant
Reaction Step Four
Quantity
18.05 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

19.64 mg (0.05 mmol) of a copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate and 18.23 mg (0.055 mmol) of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.09 (55 mmol) of 2,5-dimethyl-2,4-hexadiene were charged in a 50 ml Schlenk's tube wherein the atmosphere is substituted with nitrogen. After 5.4 mg of phenylhydrazine was further added, 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 25° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with 1-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 69% e.e., whereas, the optical purity of the (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Four
[Compound]
Name
6.09
Quantity
55 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.98 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl chrysanthemate
Reactant of Route 2
Reactant of Route 2
Ethyl chrysanthemate
Reactant of Route 3
Reactant of Route 3
Ethyl chrysanthemate
Reactant of Route 4
Reactant of Route 4
Ethyl chrysanthemate
Reactant of Route 5
Reactant of Route 5
Ethyl chrysanthemate
Reactant of Route 6
Ethyl chrysanthemate

Citations

For This Compound
309
Citations
M Nishizawa, H Gomi, F Kishimoto - Bioscience, biotechnology, and …, 1993 - jstage.jst.go.jp
… of ethyl Chrysanthemate to give the optically actiVe (+)-trrins-acid (Fig. l) was purified to homogeneity from the cultured cells of A. globiformis SC-6-98-28. Since no ethyl chrysanthemate…
Number of citations: 44 www.jstage.jst.go.jp
S Mitsuda, R Komaki, H Hirohara… - Agricultural and …, 1991 - academic.oup.com
… Cultural conditions for production of the hydrolytic activity (the responsible esterase) and reaction conditions for the hydrolysis of ethyl chrysanthemate were also examined in this study. …
Number of citations: 15 academic.oup.com
K Mitsukura, M Shimizu, K Matsushita… - Journal of applied …, 2010 - academic.oup.com
… Survey of (1R,3R)‐(+)‐trans‐ethyl chrysanthemate‐hydrolysing micro‐organisms The esterase activity for ethyl chrysanthemate was surveyed using our stocked strains. Cultivation was …
Number of citations: 3 academic.oup.com
T Sasaki, S Eguchi, M Ohno - The Journal of Organic Chemistry, 1970 - ACS Publications
… Irradiation of ethyl chrysanthemate lb (cis/trans isomer ratio: 1/2.5)6 in n-hexane for 150 hr with a 100-W high pressure … Photolysis of Ethyl Chrysanthemate (lb). A. In n-Hexane. —…
Number of citations: 18 pubs.acs.org
JF Julia - Oleagineux, 1974 - cabdirect.org
… test the effectiveness of ethyl chrysanthemate as an attractant … of which 0.2 ml ethyl chrysanthemate has previously been … ml (4-8 drops) of ethyl chrysanthemate. Four or five traps/ha …
Number of citations: 1 www.cabdirect.org
JF Julia, D Mariau - Oléagineux, 1976 - cabdirect.org
… preceding abstract, etc.], a trap containing ethyl chrysanthemate (of which the odour … is placed within containing a mixture of 2 ml ethyl chrysanthemate and 0.2 ml of an olfactory booster, …
Number of citations: 1 www.cabdirect.org
JP Morin, D Rochat, C Malosse, M Lettere… - Comptes rendus de l' …, 1996 - europepmc.org
… Ethyl 4-methyloctanoate synthesized in the laboratory and released at 10 mg/d resulted in the capture of 6.8 insects per week per trap, whereas ethyl chrysanthemate (40 mg/d), an …
Number of citations: 34 europepmc.org
G Gries, R Gries, AL Perez… - … für Naturforschung C, 1994 - degruyter.com
… In a field experiment, ethyl 4-methyloctanoate released at 30 mg/day attracted 6 males and 5 fe males in 9 days, whereas the known attractant ethyl chrysanthemate at 30 mg/day did …
Number of citations: 73 www.degruyter.com
M Nishizawa, M Shimizu, H Ohkawa… - Applied and …, 1995 - Am Soc Microbiol
… coli cells for ethyl chrysanthemate reached 605 mol of chrysanthemic acid per min per g of dry cells, which is approximately 2,500-fold higher than that of A. globiformis cells. The …
Number of citations: 67 journals.asm.org
B Crammer, Z Goldschmidt, R Ikan… - Journal of Agricultural …, 1985 - ACS Publications
… of the acid-catalyzed reactions of trans-methyl chrysanthemate [5] (Goldschmidt et al., 1984b) obtained by known procedures from readily available cis/trans-ethyl chrysanthemate [1], it …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.